molecular formula C18H17N3O3S B2420738 N-(4-(furan-2-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1795424-22-4

N-(4-(furan-2-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No. B2420738
CAS RN: 1795424-22-4
M. Wt: 355.41
InChI Key: NJFRQUAKVGVALI-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as FTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FTAA is a fluorescent probe that selectively binds to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Researchers have explored the synthesis and anticonvulsant properties of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting compounds with exceptional activity against seizures induced in mice. This study underscores the potential of furan and thiazole derivatives in developing new anticonvulsant medications (Kohn et al., 1993).

Antibacterial Agents

A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with a quinoline linkage were synthesized and evaluated for their antibacterial activity. These compounds exhibited broad-spectrum antibacterial properties against various microorganisms, making them promising candidates for the development of new antibacterial agents (Bhoi et al., 2015).

Antimicrobial and Hemolytic Activities

The synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives was explored. These compounds were tested for antimicrobial and hemolytic activities, providing insights into their potential therapeutic applications (Nguyen et al., 2022).

Anti-Tuberculosis Activity

Research into the synthesis, crystal structure, computational study, and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives demonstrated their potential as anti-tuberculosis agents. This work highlights the compound's relevance in addressing tuberculosis, a significant global health issue (Bai et al., 2011).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-17(21-18-20-14(11-25-18)16-6-3-9-23-16)10-24-15-7-8-19-13-5-2-1-4-12(13)15/h3,6-9,11H,1-2,4-5,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFRQUAKVGVALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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